O-Benzyl-L-tyrosine toluene-p-sulphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

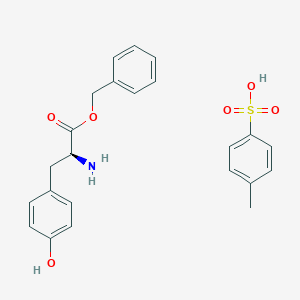

benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGVHBLZZQDFFM-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201802 | |

| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53587-11-4 | |

| Record name | L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53587-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053587114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-tyrosine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-Benzyl-L-tyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of key O-benzyl-L-tyrosine derivatives, compounds of significant interest in peptide synthesis and pharmaceutical research. Due to the potential ambiguity in the nomenclature of "O-Benzyl-L-tyrosine toluene-p-sulphonate," this document will address two distinct, yet related, compounds: L-Tyrosine benzyl ester p-toluenesulfonate and O-Benzyl-L-tyrosine , including its potential tosylate salt. The primary focus will be on L-Tyrosine benzyl ester p-toluenesulfonate, a commercially available and widely utilized building block.

Compound Identification and Physicochemical Properties

A clear distinction between these molecules is crucial for their successful application. The following tables summarize their key physicochemical properties.

Table 1: Physicochemical Properties of L-Tyrosine benzyl ester p-toluenesulfonate

| Property | Value |

| Synonyms | H-Tyr-OBzl·Tos-OH, L-Tyrosine benzyl ester tosylate |

| CAS Number | 53587-11-4[1][2][3] |

| Molecular Formula | C₂₃H₂₅NO₆S[4] |

| Molecular Weight | 443.51 g/mol [4] |

| Appearance | White to almost white crystalline powder |

| Melting Point | 177 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water. |

Table 2: Physicochemical Properties of O-Benzyl-L-tyrosine

| Property | Value |

| Synonyms | H-Tyr(Bzl)-OH, 4-Benzyloxy-L-phenylalanine |

| CAS Number | 16652-64-5 |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol [5] |

| Appearance | White to off-white powder |

| Melting Point | 218 - 236 °C |

| Optical Rotation | [α]20/D = -9.5 ± 1.5° (c=1 in 80% Acetic Acid) |

Synthesis Protocols

Detailed experimental procedures for the synthesis of these compounds are outlined below. The synthesis of L-Tyrosine benzyl ester p-toluenesulfonate is a direct esterification, while the preparation of O-Benzyl-L-tyrosine requires a multi-step approach involving protection and deprotection strategies.

Synthesis of L-Tyrosine benzyl ester p-toluenesulfonate

This compound is typically prepared via a Fischer-Speier esterification reaction.[6][7] This method involves the acid-catalyzed reaction of L-tyrosine with benzyl alcohol, with the concurrent removal of water to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend L-tyrosine (1 equivalent) in cyclohexane.

-

Addition of Reagents: Add benzyl alcohol (a slight excess) and p-toluenesulfonic acid monohydrate (1.1 equivalents).

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Product Precipitation: After cooling the reaction mixture, the product often precipitates from the cyclohexane. The precipitation can be further induced by the addition of ethyl acetate or diethyl ether.[7]

-

Isolation and Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove excess benzyl alcohol and other impurities, and dry under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification if necessary.

Synthesis of O-Benzyl-L-tyrosine

The synthesis of O-Benzyl-L-tyrosine requires the protection of the amino and carboxyl groups before the benzylation of the phenolic hydroxyl group to prevent side reactions. A common strategy involves the use of a Boc (tert-butoxycarbonyl) protecting group for the amine and subsequent benzylation.[8]

Experimental Protocol:

-

N-Boc Protection:

-

Dissolve L-tyrosine (1 equivalent) in a mixture of dioxane and water.

-

Add a base such as sodium hydroxide to achieve an alkaline pH.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the alkaline pH.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up involves an extractive procedure to isolate the N-Boc-L-tyrosine.

-

-

O-Benzylation:

-

Dissolve N-Boc-L-tyrosine (1 equivalent) in a suitable solvent like methanol.

-

Add a base such as sodium methoxide to deprotonate the phenolic hydroxyl group.

-

Add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture (e.g., to 40°C) and stir for several hours until the reaction is complete.[8]

-

Isolate the N-Boc-O-benzyl-L-tyrosine through an appropriate work-up procedure.

-

-

Deprotection of the N-Boc Group:

-

Dissolve the N-Boc-O-benzyl-L-tyrosine in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature until the Boc group is cleaved.

-

Evaporate the solvent and excess acid to yield the crude O-Benzyl-L-tyrosine, which can be further purified by recrystallization.

-

To obtain This compound , the purified O-Benzyl-L-tyrosine can be dissolved in a suitable solvent and treated with one equivalent of p-toluenesulfonic acid, followed by precipitation and isolation of the salt.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following tables summarize the expected spectroscopic data.

Table 3: Spectroscopic Data for L-Tyrosine benzyl ester p-toluenesulfonate

| Technique | Data |

| ¹H NMR | Expected signals for the aromatic protons of the tyrosine, benzyl, and tosyl groups, the benzylic CH₂ of the ester, the α-CH and β-CH₂ of the amino acid backbone, and the methyl group of the tosylate. |

| ¹³C NMR | A spectrum is available for L-tyrosine, benzyl ester, p-toluenesulfonate (salt).[9] Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons of all three rings, the benzylic carbon, the α and β carbons of the tyrosine backbone, and the methyl carbon of the tosyl group. |

| IR (KBr) | Characteristic peaks for N-H stretching of the ammonium salt, C=O stretching of the ester, S=O stretching of the sulfonate, and aromatic C-H and C=C stretching. |

| Mass Spec. | Expected molecular ion peak corresponding to the free base (L-Tyrosine benzyl ester) and fragments corresponding to the loss of various functional groups. |

Table 4: Spectroscopic Data for O-Benzyl-L-tyrosine

| Technique | Data |

| ¹H NMR | Expected signals for the aromatic protons of the tyrosine and benzyl ether groups, the benzylic CH₂ of the ether, and the α-CH and β-CH₂ of the amino acid backbone. |

| ¹³C NMR | Expected signals for the carboxyl carbon, the aromatic carbons of both rings, the benzylic carbon of the ether, and the α and β carbons of the tyrosine backbone. |

| IR (KBr) | Characteristic peaks for N-H stretching of the amino acid, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, C-O stretching of the ether, and aromatic C-H and C=C stretching. |

| Mass Spec. | Expected molecular ion peak at m/z = 271.31 and characteristic fragmentation patterns. |

Applications in Research and Development

Both L-Tyrosine benzyl ester p-toluenesulfonate and O-Benzyl-L-tyrosine are valuable intermediates in the fields of medicinal chemistry and materials science.

-

Peptide Synthesis: Their primary application is as protected amino acid building blocks in both solution-phase and solid-phase peptide synthesis.[10] The benzyl ester of L-tyrosine protects the carboxylic acid, while the O-benzyl group in O-Benzyl-L-tyrosine protects the phenolic hydroxyl group during peptide coupling reactions. These protecting groups can be removed under specific conditions, often through catalytic hydrogenation.

-

Pharmaceutical Development: O-Benzyl-L-tyrosine and its derivatives serve as precursors in the synthesis of various pharmaceuticals.[11] The protected tyrosine moiety is a common structural motif in bioactive peptides and peptidomimetics, including those with applications in neurological disorders.[11]

-

Biochemical Research: These compounds are utilized in studies of protein-protein interactions and enzyme activity.[11] By incorporating these modified amino acids into peptides, researchers can probe the structural and functional roles of specific residues.

References

- 1. L-Tyrosine Benzyl Ester p-Toluenesulfonate | CAS 53587-11-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. L-Tyrosine Benzyl Ester p-Toluenesulfonate, 25G | Labscoop [labscoop.com]

- 3. L-Tyrosine benzyl ester p-toluenesulfonate, CasNo.53587-11-4 Hangzhou ZeErRui Chemical Co., Ltd. China (Mainland) [zeerruichem.lookchem.com]

- 4. L-Tyrosine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to O-Benzyl-L-tyrosine Toluene-p-sulphonate and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of O-Benzyl-L-tyrosine toluene-p-sulphonate and its structurally related derivatives. Due to ambiguity in the common nomenclature, this paper clarifies the distinct chemical identities often associated with this name and presents detailed data for each.

Clarification of Nomenclature

The name "this compound" is ambiguous and can refer to several distinct chemical entities. This guide addresses the three most likely interpretations to provide clarity for researchers.

-

L-Tyrosine benzyl ester p-toluenesulfonate (CAS 53587-11-4): This is the most common compound referred to by the ambiguous name. In this molecule, the benzyl group is attached to the carboxylic acid moiety of L-tyrosine, forming a benzyl ester. The positive charge on the amino group is balanced by the p-toluenesulfonate anion.

-

O-Benzyl-L-tyrosine (CAS 16652-64-5): In this derivative, the benzyl group protects the phenolic hydroxyl group on the side chain of L-tyrosine. This compound can exist as a free amino acid or as a salt, including a p-toluenesulfonate salt.

-

O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt (CAS 66009-35-6): This is a doubly benzylated derivative where one benzyl group protects the phenolic hydroxyl group and a second benzyl group forms an ester with the carboxylic acid. The p-toluenesulfonate anion forms a salt with the protonated amino group.

To ensure precision, this guide will present data for each of these three compounds separately.

Chemical Structures

The distinct substitution patterns of the three compounds are illustrated below.

Caption: Chemical structures of the three tyrosine derivatives.

Data Presentation

The following tables summarize the key quantitative data for each compound, facilitating easy comparison.

Table 1: Physicochemical Properties of L-Tyrosine benzyl ester p-toluenesulfonate

| Property | Value |

| CAS Number | 53587-11-4 |

| Molecular Formula | C₂₃H₂₅NO₆S |

| Molecular Weight | 443.51 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 177 °C |

| Purity | ≥ 99% (HPLC) |

| Optical Rotation | [α]D²⁰ = -13 ± 2º (c=2 in MeOH) |

Table 2: Physicochemical Properties of O-Benzyl-L-tyrosine

| Property | Value |

| CAS Number | 16652-64-5 |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 259 °C (dec.) |

| Purity | ≥ 98% (HPLC) |

| Optical Rotation | [α]²⁰/D −9.5±1°, c = 1% in acetic acid: water (4:1) |

Table 3: Physicochemical Properties of O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt

| Property | Value |

| CAS Number | 66009-35-6 |

| Molecular Formula | C₂₃H₂₃NO₃·C₇H₈O₃S |

| Molecular Weight | 533.6 g/mol |

| Appearance | White product |

| Purity | ≥ 98% (TLC) |

| Storage Temperature | 0 - 8 °C |

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.

Synthesis of L-Tyrosine benzyl ester p-toluenesulfonate (Fischer-Speier Esterification)

This method involves the acid-catalyzed esterification of L-tyrosine with benzyl alcohol.

Caption: General workflow for Fischer-Speier esterification.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine L-tyrosine, an excess of benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid monohydrate in a suitable solvent for azeotropic water removal, such as cyclohexane.

-

Esterification: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

-

Isolation: After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Precipitation: Add ethyl acetate to the cooled mixture to induce the precipitation of the L-Tyrosine benzyl ester p-toluenesulfonate salt.

-

Purification: Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product.

Synthesis of O-Benzyl-L-tyrosine

This synthesis involves the protection of the phenolic hydroxyl group of L-tyrosine. A common method utilizes a copper(II) complex to temporarily protect the amino and carboxyl groups.

Detailed Protocol:

-

Copper Complex Formation: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide. Add an aqueous solution of copper(II) sulfate pentahydrate and stir. A copper complex of tyrosine will form.

-

Benzylation: To the suspension of the copper complex, add a suitable solvent such as methanol, followed by the dropwise addition of benzyl bromide. Stir the reaction mixture at room temperature for several hours.

-

Decomplexation and Isolation: After the reaction is complete, the copper complex is broken, often by adjusting the pH or by treatment with a chelating agent like EDTA.

-

Purification: The precipitated O-Benzyl-L-tyrosine is collected by filtration, washed with water, and dried under vacuum.

Plausible Synthesis of O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt

Proposed Synthetic Workflow:

-

Starting Material: Synthesize O-Benzyl-L-tyrosine as described in section 4.2.

-

Esterification: Subject the synthesized O-Benzyl-L-tyrosine to Fischer-Speier esterification conditions as detailed in section 4.1. This would involve reacting it with benzyl alcohol in the presence of p-toluenesulfonic acid and an azeotroping solvent.

-

Isolation and Purification: The resulting O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt would then be isolated and purified using similar precipitation and washing steps as described for the mono-benzylated ester.

This multi-step approach leverages established methods for the protection of the different functional groups of L-tyrosine.

Applications in Research and Development

These tyrosine derivatives are valuable building blocks in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: They are widely used as protected amino acids in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl protecting groups can be removed under specific conditions, allowing for the controlled elongation of peptide chains.

-

Drug Development: As precursors in the synthesis of various pharmaceuticals, particularly in the development of peptide-based therapeutics and drugs targeting neurological disorders.

-

Biochemical Research: Utilized in studies of protein interactions, enzyme activity, and metabolic pathways to understand the role of tyrosine in biological systems.

This guide provides researchers and drug development professionals with the essential technical information on this compound and its related derivatives, clarifying the existing nomenclatural ambiguities and presenting key data for their successful application.

An In-depth Technical Guide to the Mechanism of Action of O-Benzyl-L-tyrosine toluene-p-sulphonate

A Core Component in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Benzyl-L-tyrosine toluene-p-sulphonate, focusing on its role and "mechanism of action" within the context of chemical synthesis, particularly in the realm of peptide and pharmaceutical development. Rather than a traditional pharmacological mechanism, this document details its function as a critical building block, enabling the precise and efficient synthesis of complex molecules.

Introduction: A Chemist's Tool for Precision

This compound is a chemically modified derivative of the amino acid L-tyrosine. It is not typically a pharmacologically active agent in itself but serves as a crucial intermediate in the synthesis of peptides and other complex organic molecules.[1][2] Its primary function is to provide a "protected" form of L-tyrosine, allowing for its controlled incorporation into a growing peptide chain without undesirable side reactions.[3]

The strategic use of such protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for producing peptides for research and therapeutic applications.[1][4] The toluene-p-sulphonate (tosylate) salt form of the compound enhances its stability and handling properties, making it a reliable reagent in the laboratory.[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical to its application in synthesis. A summary of these properties is presented below.

| Property | Value |

| CAS Number | 53587-11-4[5][6] |

| Molecular Formula | C₂₃H₂₅NO₆S[6] |

| Molecular Weight | 443.51 g/mol [7] |

| IUPAC Name | benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate; 4-methylbenzenesulfonic acid[6] |

| Synonyms | H-Tyr(Bzl)-OH·TosOH, L-Tyrosine benzyl ester p-toluenesulfonate salt |

| Appearance | White to off-white crystalline powder or solid |

| Purity | Typically ≥98% |

| Storage Conditions | 2-8°C, keep container tightly closed[8] |

Mechanism of Action in Synthesis: The Role of Protecting Groups

The "mechanism of action" of this compound is centered on the concept of temporary chemical modifications known as protecting groups.[9] In peptide synthesis, amino acids have multiple reactive sites: the α-amino group, the α-carboxyl group, and, in the case of tyrosine, a reactive phenolic hydroxyl group on its side chain. To build a peptide with a specific sequence, these reactive sites must be selectively blocked and unblocked.[1]

-

O-Benzyl Group (Bzl): The hydroxyl group of the tyrosine side chain is protected by a benzyl ether. This is crucial because the free hydroxyl group is nucleophilic and can react with activated amino acids during the coupling steps of peptide synthesis, leading to unwanted byproducts and a lower yield of the desired peptide.[3] The benzyl group is relatively stable under the conditions used for peptide chain elongation but can be removed at the end of the synthesis.[1]

-

Toluene-p-sulphonate (Tosylate): This is not a protecting group in the same sense as the benzyl group. Instead, it forms a salt with the α-amino group of the tyrosine derivative. This salt formation improves the compound's crystallinity, making it easier to handle and purify. It also provides a convenient source of the protonated amino acid, ready for coupling after neutralization.

The overall strategy, often referred to as the Boc/Bzl protection scheme in solid-phase peptide synthesis, involves using an acid-labile Boc (tert-butyloxycarbonyl) group for the temporary protection of the N-terminus and more stable, benzyl-based groups for the permanent protection of side chains.[4]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a protected tyrosine residue, such as this compound, into a peptide chain using manual or automated solid-phase peptide synthesis with Fmoc chemistry.

Materials:

-

Rink Amide or Wang resin (solid support)

-

Fmoc-protected amino acids (including Fmoc-Tyr(Bzl)-OH)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Ice-cold diethyl ether

Methodology:

-

Resin Swelling: The resin is placed in a reaction vessel and swollen in DMF for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF and DCM.[8]

-

Amino Acid Coupling:

-

In a separate vial, the protected amino acid (e.g., Fmoc-Tyr(Bzl)-OH) (3 equivalents relative to resin loading) is dissolved in DMF.

-

Coupling reagents HBTU (2.9 eq) and HOBt (3 eq) are added to the amino acid solution.

-

DIPEA (6 eq) is added to the mixture to activate the carboxylic acid.

-

The activated amino acid solution is immediately added to the deprotected resin.

-

The reaction is allowed to proceed for 1-2 hours with agitation. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

-

Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[8]

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

Once the peptide synthesis is complete, the resin is washed with DCM and dried.

-

The peptide is cleaved from the resin, and all side-chain protecting groups (including the O-benzyl group on tyrosine) are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA) for 2-4 hours.[4]

-

The cleaved peptide is precipitated in ice-cold diethyl ether, centrifuged, and washed to obtain the crude peptide.

-

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key concepts behind the use of this compound in peptide synthesis.

Caption: Logical relationship of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating a protected tyrosine.

Conclusion

This compound is a quintessential example of an enabling technology in modern organic and medicinal chemistry. Its "mechanism of action" is not biological but chemical, providing a strategically protected version of L-tyrosine that prevents unwanted side reactions during the intricate process of peptide synthesis. For researchers and drug developers, understanding the role and application of such protected amino acids is fundamental to the successful design and synthesis of novel peptide-based therapeutics and research tools. The careful selection of protecting groups, like the benzyl group for the tyrosine side chain, allows for the construction of complex molecular architectures with high fidelity and yield, paving the way for advancements in medicine and biotechnology.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. pschemicals.com [pschemicals.com]

- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 8. rsc.org [rsc.org]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

The Synthetic Keystone: A Technical Guide to O-Benzyl-L-tyrosine toluene-p-sulphonate in Biologically-Oriented Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Benzyl-L-tyrosine toluene-p-sulphonate, a critical reagent in the synthesis of biologically active peptides and other pharmaceuticals. While this compound itself is not known for inherent biological activity, its role as a protected derivative of L-tyrosine makes it a cornerstone in the development of novel therapeutics, particularly in neuropharmacology and cancer research.[1] This document details its synthesis, its application in peptide synthesis, and the protocols for the removal of its protecting group, providing a comprehensive resource for researchers in the field.

Compound Overview

This compound is the tosylate salt of O-Benzyl-L-tyrosine. In this molecule, the hydroxyl group of the L-tyrosine side chain is protected by a benzyl group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the hydroxyl functionality. The toluene-p-sulphonate salt form enhances the stability and handling of the crystalline amino acid derivative.[2] Its primary application lies in serving as a building block for the incorporation of tyrosine residues into peptide chains during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[1][3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification.[4][5] This method involves the reaction of L-tyrosine with benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as both a catalyst and the salt-forming agent. A key aspect of this synthesis is the removal of water to drive the reaction to completion, which is typically achieved by azeotropic distillation.[1][4] While historically, solvents like benzene or toluene were used, greener alternatives such as cyclohexane are now preferred to prevent racemization of the amino acid.[1]

Quantitative Data for Synthesis

The following table summarizes representative quantitative data for the synthesis of amino acid benzyl ester p-toluenesulfonate salts via Fischer-Speier esterification.

| Amino Acid | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

| L-Tyrosine | Cyclohexane | 4 | 95 | >99 | [1] |

| L-Alanine | Cyclohexane | 4 | 98 | >99 | [1] |

| L-Phenylalanine | Cyclohexane | 4 | 97 | >99 | [1] |

| L-Valine | Cyclohexane | 4 | 96 | >99 | [1] |

Experimental Protocol: Fischer-Speier Synthesis

This protocol is based on the method described by Bolchi et al., which is optimized to ensure high yield and enantiomeric purity.[1]

Materials:

-

L-Tyrosine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate

-

Dean-Stark apparatus

-

Reaction flask and condenser

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus and condenser, add L-tyrosine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and benzyl alcohol (5.0 eq).

-

Add cyclohexane to the flask to a suitable volume.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue the reaction for 4 hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to the cooled mixture to precipitate the this compound salt.

-

Collect the white solid by filtration.

-

Wash the solid with ethyl acetate to remove excess benzyl alcohol and p-toluenesulfonic acid.

-

Dry the product under vacuum.

References

O-Benzyl-L-tyrosine p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers

An in-depth review of the synthesis, properties, and applications of a key building block in peptide chemistry and drug discovery.

O-Benzyl-L-tyrosine p-toluenesulfonate, also referred to as L-Tyrosine Benzyl Ester p-toluenesulfonate, is a crucial derivative of the amino acid L-tyrosine. Its strategic use of protecting groups—a benzyl ester on the carboxyl group and a tosylate salt of the amino group—makes it an invaluable tool for researchers, particularly in the field of peptide synthesis and the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Chemical and Physical Properties

O-Benzyl-L-tyrosine p-toluenesulfonate is a white to off-white crystalline solid. The presence of the benzyl and tosyl groups enhances its stability and solubility in organic solvents commonly used in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅NO₆S | [1] |

| Molecular Weight | 443.51 g/mol | [1] |

| CAS Number | 53587-11-4 | [2] |

| Melting Point | 177 °C | [1] |

| Appearance | White to Almost white powder/crystal | [1] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Optical Rotation | [α]20/D ~ -13° (c=3, in Methanol) | [1] |

Synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate

The most common and efficient method for the synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate is the Fischer-Speier esterification. This method involves the direct esterification of L-tyrosine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid, with the simultaneous azeotropic removal of water to drive the reaction to completion.[3][4]

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on established methods for the synthesis of amino acid benzyl ester p-toluenesulfonate salts.[3][4]

Materials:

-

L-Tyrosine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Cyclohexane (or Toluene)

-

Diethyl ether or Ethyl acetate

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add L-tyrosine, a molar excess of benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid monohydrate.

-

Solvent Addition: Add cyclohexane as the azeotropic solvent. The use of cyclohexane is recommended over more hazardous solvents like benzene or toluene to minimize racemization.[4]

-

Azeotropic Reflux: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Crystallization: After cooling the reaction mixture, the product, O-Benzyl-L-tyrosine p-toluenesulfonate, will precipitate. The precipitation can be facilitated by the addition of diethyl ether or ethyl acetate.[4]

-

Isolation and Purification: Collect the crystalline product by filtration. Wash the crystals with cold diethyl ether to remove any unreacted benzyl alcohol and other impurities.

-

Drying: Dry the purified product under vacuum to obtain O-Benzyl-L-tyrosine p-toluenesulfonate as a white crystalline solid.

Yield: High yields are typically reported for this procedure.[4]

Spectroscopic Data

¹H NMR (Expected Chemical Shifts):

-

Aromatic Protons (Benzyl & Tyrosine rings): δ 7.0-7.5 ppm

-

Aromatic Protons (Tosylate ring): δ 7.1 and 7.7 ppm (two doublets)

-

CH₂ (Benzyl ester): ~δ 5.2 ppm

-

α-CH (Tyrosine): ~δ 4.0 ppm

-

β-CH₂ (Tyrosine): ~δ 3.0 ppm

-

CH₃ (Tosylate): ~δ 2.3 ppm

¹³C NMR (Expected Chemical Shifts):

-

C=O (Ester): ~δ 170 ppm

-

Aromatic Carbons: δ 115-160 ppm

-

α-C (Tyrosine): ~δ 55 ppm

-

CH₂ (Benzyl ester): ~δ 67 ppm

-

β-C (Tyrosine): ~δ 37 ppm

-

CH₃ (Tosylate): ~δ 21 ppm

Applications in Peptide Synthesis

O-Benzyl-L-tyrosine p-toluenesulfonate is a key intermediate in peptide synthesis, primarily utilized in Solid-Phase Peptide Synthesis (SPPS). The benzyl group protects the carboxylic acid of tyrosine, while the tosylate salt form provides a stable, crystalline solid that is easy to handle and weigh. The amino group is deprotected in situ during the coupling reaction.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

This protocol outlines the general steps for the incorporation of O-Benzyl-L-tyrosine p-toluenesulfonate into a growing peptide chain using standard Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

O-Benzyl-L-tyrosine p-toluenesulfonate (H-Tyr(Bzl)-OH·Tos)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

DMF (Peptide synthesis grade)

-

DCM (Peptide synthesis grade)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and by-products.

-

Coupling:

-

In a separate vial, dissolve O-Benzyl-L-tyrosine p-toluenesulfonate, the coupling reagent (e.g., HBTU), and HOBt in DMF.

-

Add the base (e.g., DIPEA) to neutralize the tosylate salt and activate the carboxyl group.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours), with agitation.

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[5]

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl ester of tyrosine) using a cleavage cocktail (e.g., TFA-based).

Role in Drug Development and Research

O-Benzyl-L-tyrosine p-toluenesulfonate serves as a fundamental building block in the synthesis of a wide array of bioactive peptides and peptidomimetics. Its applications extend to:

-

Pharmaceutical Development: It is a precursor in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[6]

-

Biochemical Research: This compound is utilized in studies of protein-protein interactions and enzyme activity, aiding in the elucidation of complex biological processes.[6]

-

Peptide-based Therapeutics: As a protected form of tyrosine, it is essential for the synthesis of peptide drugs where the native tyrosine residue is a key component for biological activity.

Conclusion

O-Benzyl-L-tyrosine p-toluenesulfonate is a cornerstone reagent for chemical and pharmaceutical research. Its well-defined properties, reliable synthesis, and versatility in peptide synthesis make it an indispensable tool for scientists working on the cutting edge of drug discovery and biochemical research. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory.

References

O-Benzyl-L-tyrosine toluene-p-sulphonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-L-tyrosine toluene-p-sulphonate is a pivotal derivative of the amino acid L-tyrosine, widely employed in the fields of peptide synthesis and medicinal chemistry. The strategic protection of the phenolic hydroxyl group of tyrosine as a benzyl ether and the formation of a tosylate salt of the amino acid ester are crucial modifications that facilitate its use as a building block in the synthesis of complex peptides and pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of this compound.

Discovery and History

The development of this compound is intrinsically linked to the advancements in peptide chemistry, particularly the need for effective protecting group strategies. The foundational esterification method, which forms the basis for the synthesis of the benzyl ester of tyrosine, was first described by Emil Fischer and Arthur Speier in 1895.[1] This reaction, now known as the Fischer-Speier esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]

The concept of using protecting groups to temporarily mask reactive functional groups during chemical synthesis was pioneered by chemists like Emil Fischer in the early 20th century.[2] The specific application of a benzyl group to protect the hydroxyl function of tyrosine and the use of p-toluenesulfonic acid to form a stable, crystalline salt of the amino acid ester evolved with the increasing complexity of synthetic peptides. These strategies were refined to improve yields, prevent side reactions, and facilitate the purification of intermediates in peptide synthesis. The tosylate salt form offers advantages in terms of handling, stability, and solubility.

Physicochemical Properties

The physicochemical properties of O-Benzyl-L-tyrosine and its toluene-p-sulphonate salt are critical for their application in synthesis and drug development.

Table 1: Physicochemical Properties of O-Benzyl-L-tyrosine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₇NO₃ | [3][4] |

| Molecular Weight | 271.31 g/mol | [3][4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 218 - 236 °C | [5] |

| Optical Rotation | [α]20/D = -9.5 ± 1.5° (c=1 in 80% AcOH) | [5] |

| CAS Number | 16652-64-5 | [3][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₅NO₆S | [6] |

| Molecular Weight | 443.51 g/mol | [7] |

| Appearance | White crystalline powder | [8] |

| CAS Number | 53587-11-4 | [6][9] |

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process involving the protection of the phenolic hydroxyl group of L-tyrosine, followed by esterification of the carboxylic acid and formation of the tosylate salt.

Synthesis of O-Benzyl-L-tyrosine

One common method for the benzylation of the hydroxyl group of L-tyrosine involves the use of benzyl bromide in the presence of a base.

Protocol 1: Synthesis of O-Benzyl-L-tyrosine

-

Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide.

-

Reaction: Add benzyl bromide to the solution.

-

Heating and Stirring: Heat the reaction mixture and stir for several hours to ensure complete reaction.

-

Isolation: Cool the reaction mixture and adjust the pH to precipitate the O-Benzyl-L-tyrosine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Synthesis of this compound via Fischer-Speier Esterification

The esterification of O-Benzyl-L-tyrosine with benzyl alcohol in the presence of p-toluenesulfonic acid yields the desired product.

Protocol 2: Fischer-Speier Esterification

-

Reactant Mixture: Suspend O-Benzyl-L-tyrosine in a mixture of benzyl alcohol and a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Azeotropic Removal of Water: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

-

Crystallization: Upon completion of the reaction (monitored by TLC or HPLC), cool the reaction mixture to induce crystallization of the this compound salt.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.[10]

Applications in Peptide Synthesis

This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the preparation of peptides and small proteins. The benzyl group serves as a semi-permanent protecting group for the tyrosine side chain, preventing unwanted side reactions during peptide chain elongation.[11]

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide is assembled sequentially while being anchored to an insoluble polymer support. The use of this compound is particularly prominent in the Boc (tert-butyloxycarbonyl) SPPS strategy.

The general workflow for incorporating an O-Benzyl-L-tyrosine residue into a peptide chain using SPPS is depicted below.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]

- 4. O-Benzyl-L-tyrosine | 16652-64-5 | FB11335 | Biosynth [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pschemicals.com [pschemicals.com]

- 7. L-Tyrosine Benzyl Ester p-Toluenesulfonate | CAS 53587-11-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. chembk.com [chembk.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

Unlocking New Frontiers: A Technical Guide to the Research Potential of O-Benzyl-L-tyrosine Toluene-p-sulphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-tyrosine toluene-p-sulphonate, a protected derivative of the essential amino acid L-tyrosine, stands as a critical building block in the landscape of advanced chemical and biomedical research. Its strategic application spans from the intricate assembly of therapeutic peptides to the innovative design of biocompatible polymers and the synthesis of targeted drug candidates. This technical guide elucidates the core properties of O-Benzyl-L-tyrosine and its tosylate salt, navigates the existing nomenclature ambiguities, and presents a comprehensive overview of promising research avenues. Detailed experimental protocols for its synthesis, application in solid-phase peptide synthesis (SPPS), and deprotection are provided, alongside tabulated quantitative data for key related compounds. Furthermore, this guide explores its potential in medicinal chemistry, materials science, and asymmetric synthesis, offering a roadmap for future investigations by researchers and drug development professionals.

Introduction and Nomenclature Clarification

O-Benzyl-L-tyrosine is an L-tyrosine derivative where the phenolic hydroxyl group is protected by a benzyl ether linkage. This protection is crucial in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions. The compound is often supplied and used as its toluene-p-sulphonate (tosylate) salt, which enhances its crystallinity and handling properties.

It is critical to distinguish This compound from a similarly named compound, L-Tyrosine benzyl ester p-toluenesulfonate [1][2]. In the former, the benzyl group protects the side-chain hydroxyl group, while in the latter, it forms an ester with the carboxylic acid moiety. This guide will focus primarily on the O-benzyl protected variant and its tosylate salt, as its applications in peptide synthesis and as a precursor for complex molecules are extensive.

Physicochemical Properties and Data

Comprehensive spectral and physical data for this compound is not consistently available in consolidated form. The following tables summarize the known quantitative data for the parent compound, O-Benzyl-L-tyrosine, and the related L-Tyrosine benzyl ester p-toluenesulfonate for reference.

Table 1: Physicochemical Properties

| Property | O-Benzyl-L-tyrosine | L-Tyrosine benzyl ester p-toluenesulfonate |

| CAS Number | 16652-64-5[3] | 53587-11-4[1] |

| Molecular Formula | C₁₆H₁₇NO₃[3] | C₂₃H₂₅NO₆S[1] |

| Molecular Weight | 271.31 g/mol | 443.51 g/mol [2] |

| Appearance | White to off-white powder[3] | White to almost white crystalline powder |

| Melting Point | 218 - 236 °C (decomposes)[3] | 177 °C[4] |

| Optical Rotation | [α]20/D = -9.5 ± 1.5° (c=1 in 80% AcOH)[3] | [α]20/D = -11.0 to -15.0° (c=3 in MeOH) |

Table 2: Solubility Data

| Compound | Solvent | Solubility |

| L-Tyrosine (unprotected) | Water | 0.453 g/L at 25 °C[5] |

| Ethanol, Ether, Acetone | Insoluble[5] | |

| L-Tyrosine benzyl ester p-toluenesulfonate | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble[4] |

| Water | Slightly soluble[4] |

Table 3: Spectroscopic Data for O-Benzyl-L-tyrosine

| Technique | Data |

| ¹H NMR | Data for N-Boc-(O-benzyl)tyrosine in CDCl₃ (δ, ppm): 1.41 (s, 9H, Boc), 2.86–3.13 (m, 2H, β-CH₂), 4.53 (m, 1H, α-CH), 5.01 (s, 2H, benzyl CH₂), 6.35–7.41 (m, 9H, aromatic protons)[6]. |

| ¹³C NMR | Data for N-Boc-(O-benzyl)tyrosine in CDCl₃ (δ, ppm): 28.30, 36.93, 70.03, 80.32, 115.00, 127.48, 127.96, 128.58, 130.40, 136.99, 157.99, 176.51[6]. |

| FTIR | Key absorptions for O-benzyl protected amino acids include bands around 1117-1157 cm⁻¹ corresponding to the C-O ether stretch[7]. |

| Mass Spec. | Molecular Ion Peak (for C₁₆H₁₇NO₃): Calculated m/z = 271.12[8]. |

Potential Research Areas

The unique structural features of this compound make it a versatile tool for a multitude of research applications.

Peptide Synthesis and Drug Discovery

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS) . The benzyl ether is a robust protecting group for the tyrosine side chain, stable to the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, yet readily removable by catalytic hydrogenation[3][9].

-

Synthesis of Bioactive Peptides: It is a key building block for synthesizing peptides with therapeutic potential, including analogs of neuropeptides, hormones, and enzyme inhibitors[10]. The presence of a protected tyrosine is crucial for studying phosphorylation and signaling pathways.

-

Development of Kinase Inhibitors: Tyrosine kinases are pivotal in cellular signaling, and their dysregulation is implicated in cancers and other diseases. O-Benzyl-L-tyrosine can be a scaffold or key intermediate in the synthesis of small molecule inhibitors that target the ATP-binding site of these kinases[11].

-

Synthesis of L-DOPA Derivatives: O-Benzyl-L-tyrosine serves as a precursor for the synthesis of selectively protected L-DOPA (L-3,4-dihydroxyphenylalanine) derivatives, which are essential for developing drugs for Parkinson's disease and other neurological disorders[12].

Caption: Logical workflow for medicinal chemistry applications.

Materials Science: Tyrosine-Derived Polymers

The phenolic hydroxyl group of tyrosine makes it a suitable monomer for creating biodegradable polymers with potential biomedical applications.

-

Polycarbonates and Polyarylates: O-Benzyl-L-tyrosine can be converted into diphenolic monomers, which are then used to synthesize high-molecular-weight polycarbonates and polyarylates. These polymers are being investigated for use in medical devices, drug delivery systems, and tissue engineering scaffolds due to their biocompatibility and tunable degradation rates.

-

Amphiphilic Block Copolypeptides: It can be used to synthesize block copolypeptides, for instance, with lysine. These polymers can self-assemble into nanostructures like micelles or vesicles, making them promising candidates for targeted drug carriers and nanobioreactors.

Asymmetric Synthesis

The inherent chirality of O-Benzyl-L-tyrosine makes it a valuable starting material or chiral auxiliary in asymmetric synthesis.

-

Chiral Ligands: It can be modified to create chiral ligands for metal-catalyzed asymmetric reactions, such as hydrogenations or C-C bond-forming reactions.

-

Synthesis of Unnatural Amino Acids: It serves as a precursor for synthesizing various optically active unnatural α-benzyl amino acids, which are important components of peptidomimetics and other pharmaceutically active compounds[13].

Key Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid benzyl esters, which can be adapted, is the Fischer-Speier esterification using p-toluenesulfonic acid as a catalyst and an azeotroping solvent to remove water[14][15]. A microwave-assisted variation has also been reported for efficiency[16].

Protocol: Microwave-Assisted Synthesis of Amino Acid Benzyl Ester p-toluenesulfonate Salts [16]

-

A mixture of the amino acid (e.g., L-tyrosine, 10 mmol), benzyl alcohol (20 mmol), and p-toluenesulfonic acid monohydrate (11 mmol) in a suitable solvent like toluene is prepared in a flask.

-

The flask is placed in a microwave oven and irradiated for a specified time (e.g., 2-5 minutes) at a set power level.

-

After cooling, the reaction mixture is typically diluted with a solvent like diethyl ether to precipitate the product.

-

The precipitated solid is filtered, washed with the precipitating solvent, and dried under vacuum to yield the p-toluenesulfonate salt.

-

Purification can be achieved by recrystallization.

Note: For O-benzylation of the phenolic hydroxyl, a different strategy involving protection of the amine and carboxyl groups first, followed by reaction with benzyl bromide under basic conditions, is typically employed. The tosylate salt is then formed in a subsequent step.

Incorporation into Peptides via Fmoc-SPPS

O-Benzyl-L-tyrosine is commercially available with an Fmoc-protected amine (Fmoc-Tyr(Bzl)-OH) for direct use in Fmoc-based solid-phase peptide synthesis.

Protocol: Standard Fmoc-SPPS Cycle for Coupling Fmoc-Tyr(Bzl)-OH [4][17][18]

-

Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin is removed by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, Fmoc-Tyr(Bzl)-OH (3-4 equivalents) is pre-activated with a coupling agent like HATU (3-4 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.) in DMF.

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

-

Washing: The resin is washed with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents.

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Caption: A simplified workflow for a single Fmoc-SPPS cycle.

Cleavage and Deprotection

After peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups, including the O-benzyl group, are removed.

Protocol: Cleavage from Resin and Benzyl Group Removal

-

Final Fmoc Removal: The N-terminal Fmoc group is removed as described above.

-

Resin Drying: The peptide-resin is washed with DCM and dried under vacuum.

-

Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA), is used. For peptides containing Tyr(Bzl), scavengers are essential to prevent re-attachment of the benzyl cation to other residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5)[4].

-

Cleavage Reaction: The dried resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether.

-

Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

-

Benzyl Group Hydrogenolysis (if not cleaved by TFA): If a milder cleavage was used that did not remove the benzyl group, it can be cleaved by catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

Application in Signaling Pathway Analysis

While this compound is not a direct modulator of signaling pathways, it is instrumental in synthesizing tools to study them. Tyrosine phosphorylation is a fundamental mechanism in signal transduction, controlling cellular processes like growth, differentiation, and metabolism. This is mediated by protein tyrosine kinases (PTKs) and counter-regulated by protein tyrosine phosphatases (PTPs).

Peptides containing tyrosine or its analogs can act as substrates or inhibitors for these enzymes. By using O-Benzyl-L-tyrosine in peptide synthesis, researchers can create specific peptide sequences that, once deprotected, can be used to probe the activity of specific kinases or phosphatases, helping to elucidate their role in health and disease.

Caption: Role of synthetic peptides in tyrosine kinase signaling.

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is an enabling tool for innovation across multiple scientific disciplines. Its established role in peptide synthesis continues to be vital for the development of new therapeutics. Emerging research in tyrosine-derived polymers highlights its potential in creating advanced biomaterials for regenerative medicine and drug delivery. Furthermore, its application in asymmetric synthesis opens doors to novel chiral molecules. Future research should focus on developing more efficient and scalable synthesis and deprotection methods, exploring its incorporation into novel polymer architectures, and leveraging it to design highly specific probes and inhibitors for dissecting complex biological signaling networks. For researchers and drug development professionals, a thorough understanding of this versatile compound is key to unlocking the next generation of peptides, polymers, and pharmaceuticals.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. L-Tyrosine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. O-Benzyl-L-seryl-L-tyrosine (55739-51-0) for sale [vulcanchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 13. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide on the Safety and Handling of O-Benzyl-L-tyrosine p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for O-Benzyl-L-tyrosine p-toluenesulfonate, a key reagent in peptide synthesis and pharmaceutical research.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure risks.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of O-Benzyl-L-tyrosine and its p-toluenesulfonate salt is presented below. It is important to note that comprehensive toxicological properties have not been fully investigated.

| Property | Value | Source |

| Synonyms | L-Tyrosine benzyl ester p-toluenesulfonate salt, H-Tyr(Bzl)-OH·TosOH | [3] |

| CAS Number | 53587-11-4 | [3][4] |

| Molecular Formula | C₂₃H₂₅NO₆S | [5] |

| Molecular Weight | 443.51 g/mol | Calculated |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | Typically ≥ 98% | [2][4] |

| Storage Temperature | 0 - 8 °C | [2][6] |

Note: Some properties listed are for the parent compound O-Benzyl-L-tyrosine.

Section 2: Hazard Identification and Classification

O-Benzyl-L-tyrosine p-toluenesulfonate is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4]

| Hazard Classification | Statement |

| Signal Word | Warning |

| Skin Irritation | H315: Causes skin irritation.[4] |

| Eye Irritation | H319: Causes serious eye irritation.[4] |

| Respiratory Irritation | H335: May cause respiratory irritation.[4] |

Routes of Exposure: The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Ingestion is also a potential route of exposure.

Symptoms of Exposure:

-

Skin Contact: May result in inflammation, itching, scaling, reddening, or blistering.[4]

-

Eye Contact: Can cause redness, pain, and watering.[4]

-

Inhalation: May lead to irritation of the lungs and respiratory system.[4]

Section 3: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

-

Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

-

Avoid breathing dust, fumes, or spray.[4]

-

Avoid contact with skin, eyes, and personal clothing.[4]

-

Wash hands thoroughly after handling.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4][7]

-

Minimize dust generation and accumulation.[4]

Storage:

-

Store in a tightly-closed container.[4]

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible substances such as strong oxidizing agents.[8]

-

Store locked up.[4]

Section 4: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure. The following table outlines the recommended PPE for handling this compound.

| PPE Category | Specification | Rationale |

| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of dust and vapors.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[7] |

| Eye Protection | Safety goggles or a full-face shield | To protect against splashes and eye irritation.[7] |

| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[7] |

For tasks with a higher risk of splashing or aerosol generation, consider upgrading to a chemical splash suit and double gloving.[7]

Section 5: First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken.

Caption: First aid procedures for O-Benzyl-L-tyrosine p-toluenesulfonate exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

In all cases of exposure, consult a physician and show them the Safety Data Sheet.[4]

Section 6: Accidental Release and Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Caption: Workflow for handling a spill of O-Benzyl-L-tyrosine p-toluenesulfonate.

For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[7] Then, collect the absorbed material and place it into a designated hazardous waste container.[7] For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]

Section 7: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance, no limitations of extinguishing agents are given.[9]

-

Specific Hazards: The product is combustible.[9] In the event of a fire, hazardous combustion gases or vapors may be produced.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Section 8: Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known. However, as with many fine organic powders, a dust explosion potential may be assumed if widely dispersed in air.[9]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[9]

-

Conditions to Avoid: Avoid the creation of dust.

-

Incompatible Materials: Strong oxidizing agents.[8]

Section 9: Toxicological and Ecotoxicological Information

-

Acute Toxicity: Not available.[4] The toxicological properties have not been thoroughly investigated.

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[4]

-

Ecotoxicity: Not available.[4]

Due to the lack of comprehensive toxicological and ecotoxicological data, this compound should be handled with care, and exposure to the environment should be minimized.

Section 10: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety review or the advice of a qualified safety professional. All users should consult the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. L-Tyrosine benzyl ester p-toluenesulfonate salt [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Tyrosine Benzyl Ester p-Toluenesulfonate | CAS 53587-11-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. aksci.com [aksci.com]

- 5. pschemicals.com [pschemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for O-Benzyl-L-tyrosine p-toluenesulfonate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-L-tyrosine p-toluenesulfonate is a pivotal building block in peptide synthesis, offering a robust method for the protection of the phenolic hydroxyl group of tyrosine. The benzyl (Bzl) ether linkage is stable to the moderately acidic and basic conditions employed during peptide chain elongation in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The p-toluenesulfonate (tosylate) salt form enhances the solubility and stability of the amino acid derivative, facilitating its handling and incorporation into peptide sequences.[1]

These application notes provide detailed protocols for the synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate, its incorporation into peptide chains using Boc-SPPS, a representative protocol for its use in LPPS, and procedures for the final deprotection of the benzyl group.

Physicochemical Properties and Data

Quantitative data for O-Benzyl-L-tyrosine p-toluenesulfonate and its N-Boc protected form are summarized below for easy reference.

| Property | O-Benzyl-L-tyrosine p-toluenesulfonate | N-Boc-O-Benzyl-L-tyrosine |

| Molecular Formula | C₂₃H₂₅NO₆S | C₂₁H₂₅NO₅ |

| Molecular Weight | 443.51 g/mol | 371.43 g/mol |

| Appearance | White to off-white solid | White solid |

| CAS Number | 53587-11-4[2] | 2130-96-3[3] |

Experimental Protocols

Protocol 1: Synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate

This protocol is based on the Fischer-Speier esterification method.[4][5]

Materials:

-

L-Tyrosine

-

Benzyl alcohol

-

p-toluenesulfonic acid monohydrate

-

Cyclohexane

-

Ethyl acetate

-

Dean-Stark apparatus

-

Reaction flask and condenser

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus and condenser, add L-tyrosine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and benzyl alcohol (excess, e.g., 5-10 equivalents).

-

Add cyclohexane to the flask to serve as the azeotroping solvent.

-

Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to the cooled mixture to induce precipitation of the p-toluenesulfonate salt.

-

Collect the precipitate by filtration and wash with cold ethyl acetate to remove excess benzyl alcohol and other impurities.

-

Dry the product under vacuum to obtain O-Benzyl-L-tyrosine p-toluenesulfonate as a white solid.

Protocol 2: Incorporation of Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a single coupling cycle for the incorporation of N-Boc-O-Benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) onto a solid support (e.g., Merrifield resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Tyr(Bzl)-OH

-

Coupling reagents (e.g., DIC/HOBt or HBTU/DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes and drain.

-

Treat the resin again with 50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.[6]

-

Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DCM (v/v) for 2 minutes. Repeat this step once.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Coupling of Boc-Tyr(Bzl)-OH:

-

Method A (DIC/HOBt): In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and pre-activate for 10-15 minutes. Add the activated amino acid solution to the resin.

-

Method B (HBTU/DIEA): In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to the resin-containing vessel, followed by the amino acid/HBTU solution.

-

-

Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.[7]

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

-

Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Coupling Reagent Comparison:

| Coupling Reagent | Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |

| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[7] |

| HBTU/DIEA | Uronium/Aminium Salt | Very Good to Excellent | 15 - 60 minutes | Low | Faster coupling times, particularly useful for sterically hindered amino acids.[7] |

Protocol 3: Representative Solution-Phase Peptide Synthesis (LPPS)

This protocol outlines the coupling of an N-protected amino acid to O-Benzyl-L-tyrosine benzyl ester p-toluenesulfonate.

Materials:

-

N-protected amino acid (e.g., Boc-Phe-OH)

-

O-Benzyl-L-tyrosine benzyl ester p-toluenesulfonate

-

Coupling reagent (e.g., DCC, HBTU)

-

Base (e.g., DIEA, N-methylmorpholine)

-

Solvent (e.g., DMF, DCM)

-

Ethyl acetate

-

1M HCl, Saturated NaHCO₃, Brine

Procedure:

-

Dissolve O-Benzyl-L-tyrosine benzyl ester p-toluenesulfonate (1 equivalent) in DMF. Add the base (1.1 equivalents) to neutralize the tosylate salt.

-

In a separate flask, dissolve the N-protected amino acid (1 equivalent) and the coupling reagent (e.g., HBTU, 1 equivalent) in DMF.

-

Add the activated N-protected amino acid solution to the neutralized O-Benzyl-L-tyrosine benzyl ester solution.

-

Stir the reaction mixture at room temperature and monitor by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide by column chromatography or recrystallization.